![molecular formula C10H8BrF2IO2 B14038131 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one](/img/structure/B14038131.png)
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .
Comparison with Similar Compounds
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:
- 1-Bromo-3-(4-fluorophenoxy)propan-2-one
- 1-Bromo-3-(4-(difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Bromo-3-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one
These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring. The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethoxy groups, which confer distinct reactivity and applications .
Biological Activity
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one, with the CAS number 1804084-51-2, is a synthetic organic compound notable for its potential biological activity. The molecular formula for this compound is C10H8BrF2IO2, and it has a molecular weight of approximately 404.97 g/mol. This compound features a difluoromethoxy group and an iodine atom, which significantly influence its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its structural components:
- Difluoromethoxy Group : This group can participate in hydrogen bonding, enhancing the compound's binding affinity to various biological targets.
- Iodine Atom : The presence of iodine allows for halogen bonding, which can be crucial for interactions with enzymes and receptors.
- Propan-2-one Moiety : This structure facilitates nucleophilic addition reactions, potentially modulating the compound's biological effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities. For instance, studies have shown that halogenated compounds can act as inhibitors for various enzymes and receptors, suggesting a potential role in drug development.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 1804084-51-2 | Potential enzyme inhibitor |
1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one | Not Available | Antitumor activity; receptor antagonist |
Fluazifop-p-butyl | 79,241-46-6 | ACCase inhibitor |
Methotrexate | 59-05-2 | Dihydrofolate reductase inhibitor |
Case Studies
- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of similar compounds in zebrafish embryos. The results indicated that halogenated compounds could induce developmental neurotoxicity at certain concentrations. This suggests that this compound may warrant further investigation concerning its neurodevelopmental impact .
- Enzyme Inhibition Studies : Research has demonstrated that compounds containing difluoromethoxy groups can inhibit specific enzymes involved in metabolic pathways. For example, studies on related structures have shown significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .
Properties
Molecular Formula |
C10H8BrF2IO2 |
---|---|
Molecular Weight |
404.97 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5H2 |
InChI Key |
HGLDCHVHZOWNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)I)CC(=O)CBr |
Origin of Product |
United States |
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